2-(Thiolan-3-yloxy)-4-(trifluoromethyl)pyridine

Description

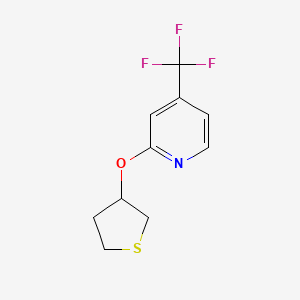

2-(Thiolan-3-yloxy)-4-(trifluoromethyl)pyridine is a chemical compound known for its unique structural features and potential applications in various fields. The compound consists of a pyridine ring substituted with a thiolan-3-yloxy group and a trifluoromethyl group. This combination of functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Properties

IUPAC Name |

2-(thiolan-3-yloxy)-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NOS/c11-10(12,13)7-1-3-14-9(5-7)15-8-2-4-16-6-8/h1,3,5,8H,2,4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUGNUQIBZQGWFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiolan-3-yloxy)-4-(trifluoromethyl)pyridine typically involves the following steps:

Formation of the Thiolan-3-yloxy Group: This step involves the preparation of the thiolan-3-yloxy moiety, which can be achieved through the reaction of a thiol with an appropriate epoxide under basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

Coupling with Pyridine: The final step involves coupling the thiolan-3-yloxy and trifluoromethyl groups with a pyridine ring. This can be achieved through nucleophilic substitution reactions or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Thiolan-3-yloxy)-4-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The thiolan-3-yloxy group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Piperidine derivatives.

Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-(Thiolan-3-yloxy)-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Thiolan-3-yloxy)-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s thiolan-3-yloxy group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

2-(Thiolan-3-yloxy)-4-methylpyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.

2-(Thiolan-3-yloxy)-4-chloropyridine: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

2-(Thiolan-3-yloxy)-4-bromopyridine: Similar structure but with a bromine atom instead of a trifluoromethyl group.

Uniqueness

2-(Thiolan-3-yloxy)-4-(trifluoromethyl)pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its potential as a bioactive molecule.

Biological Activity

2-(Thiolan-3-yloxy)-4-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₈H₈F₃NOS

- Molecular Weight : 223.21 g/mol

The trifluoromethyl group is known to enhance lipophilicity, which can improve membrane permeability and bioavailability of the compound.

Anticancer Properties

Research has indicated that compounds with similar structural features to this compound exhibit significant anticancer activity. For instance, thieno[2,3-b]pyridine derivatives have shown potent effects against various cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7) .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| Thieno[2,3-b]pyridine | MDA-MB-231 | 0.05 | Induction of apoptosis |

| This compound | TBD | TBD | TBD |

Antiviral Activity

Another area of interest is the antiviral activity against Hepatitis C Virus (HCV). Studies on thieno[2,3-b]pyridine derivatives have shown promising results with low cytotoxicity and effective viral inhibition . The structure-activity relationship (SAR) studies suggest that modifications in the pyridine ring can lead to enhanced antiviral properties.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer metabolism or viral replication.

- Receptor Binding : Its structural features may allow it to bind effectively to cellular receptors, modulating signaling pathways.

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to cell death.

Study on Anticancer Activity

In a recent study involving thieno[2,3-b]pyridine derivatives, the compound demonstrated significant cytotoxic effects on breast cancer cell lines. The treatment resulted in increased apoptosis rates as measured by Annexin-V assays .

Study on Antiviral Effects

A study focused on HCV inhibitors identified several thieno[2,3-b]pyridine derivatives with effective antiviral properties. The lead compound showed an EC₅₀ value of approximately 3.5 µM with a selectivity index greater than 30 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.